molecular formula C20H25NS B1219376 Talsupram CAS No. 21489-20-3

Talsupram

Cat. No.: B1219376
CAS No.: 21489-20-3
M. Wt: 311.5 g/mol
InChI Key: FKHYYOUFMJBLAF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Talsupram undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Biological Activity

Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that has been primarily studied for its potential applications in treating depression and neuropathic pain. Although it was researched extensively in the 1960s and 1970s, it was never marketed. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other compounds.

  • Chemical Formula : C20_{20}H25_{25}NS
  • Molecular Weight : 311.49 g/mol
  • Drug Classification : Experimental small molecule

This compound functions by selectively inhibiting the norepinephrine transporter (NET), thereby increasing norepinephrine levels in the synaptic cleft. This mechanism is crucial for its analgesic properties, particularly in models of neuropathic pain. The compound's structural similarity to citalopram suggests a shared pathway in modulating neurotransmitter dynamics, although this compound's primary action is on norepinephrine rather than serotonin .

Analgesic Effects

Recent studies have demonstrated this compound's efficacy as an analgesic in rat models of neuropathic pain. In a comparative study involving this compound, vilazodone, and indatraline, this compound showed superior anti-hyperalgesic effects in the hot plate test, which assesses supraspinal pain responses. The results indicated:

  • Hot Plate Test :
    • This compound at doses of 2.5 mg/kg, 5 mg/kg, and 10 mg/kg demonstrated significant anti-hyperalgesic effects compared to vilazodone and indatraline.
    • Maximum percentage of maximum possible effect (MPE%) was observed at these doses after 60 minutes.
  • Tail Flick Test :
    • No statistically significant differences were noted between this compound and the other drugs at lower doses, indicating variability in effectiveness depending on the pain assessment method used .
DrugDose (mg/kg)Hot Plate MPE%Tail Flick MPE%
This compound2.5HigherNot significantly different
5HigherNot significantly different
10HigherNot significantly different
Vilazodone5LowerLower
Indatraline10LowerHigher at lower dose

Comparative Studies

In comparative analyses, this compound exhibited a more pronounced analgesic effect than both vilazodone and indatraline in the hot plate test, suggesting that norepinephrine plays a more critical role in managing neuropathic pain than serotonin or dopamine. This aligns with findings that highlight the importance of noradrenergic pathways in pain modulation .

Case Studies and Research Findings

  • Study on Analgesic Effects : A study published in June 2022 investigated the analgesic properties of this compound alongside other compounds. The findings indicated that this compound was significantly more effective than vilazodone and indatraline in mitigating pain responses linked to neuropathic conditions .
  • Binding Affinity Studies : Research has shown that this compound has a high affinity for norepinephrine transporters, with competitive binding assays yielding Ki values around 1.02 nM. This strong binding affinity correlates with its effectiveness as an NRI and its subsequent analgesic properties .
  • Neuroimaging Studies : MicroPET imaging studies conducted on nonhuman primates demonstrated that this compound effectively targets NET-rich regions in the brain, reinforcing its role as a potent NRI with implications for both depression and pain management .

Properties

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NS/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHYYOUFMJBLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25487-28-9 (hydrochloride)
Record name Talsupram [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50864992
Record name 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21489-20-3
Record name Talsupram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21489-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talsupram [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talsupram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09191
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALSUPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Z73MW6CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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